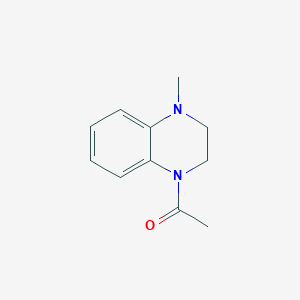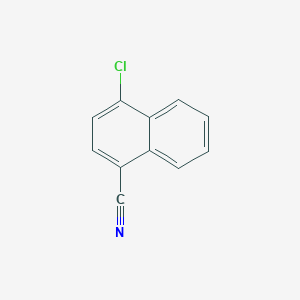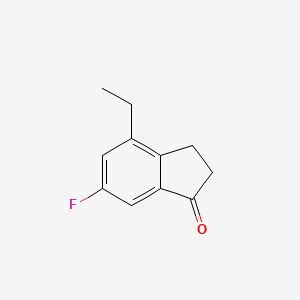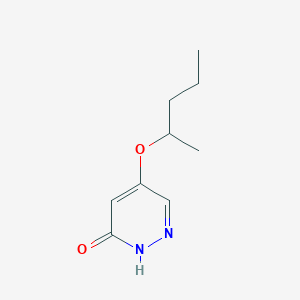
1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-メチル-3,4-ジヒドロキノキサリン-1(2H)-イル)エタノンは、キノキサリンファミリーに属する化学化合物です。キノキサリンは、ベンゼン環とピラジン環が融合したヘテロ環式化合物です。この特定の化合物は、4位にメチル基が存在し、ジヒドロキノキサリン環の窒素原子にエタノン基が結合していることを特徴としています。
準備方法
合成経路と反応条件: 1-(4-メチル-3,4-ジヒドロキノキサリン-1(2H)-イル)エタノンの合成は、通常、次の手順を伴います。
キノキサリン環の形成: キノキサリン環は、o-フェニレンジアミンとグリオキサルやジケトンなどの1,2-ジカルボニル化合物を、酸性または塩基性条件下で縮合させることにより合成できます。
エタノン基の付加: エタノン基は、アセチルクロリドまたは無水酢酸を、塩化アルミニウムなどのルイス酸触媒の存在下で使用したフリーデル・クラフツアシル化などのアシル化反応によって導入できます。
工業的生産方法: この化合物の工業的生産方法は、収率と純度を最大化するように反応条件を最適化した、大規模なバッチプロセスまたは連続フロープロセスを伴う可能性があります。自動化された反応器やクロマトグラフィーや結晶化などの高度な精製技術を使用することが、効率的な生産に不可欠です。
化学反応の分析
反応の種類: 1-(4-メチル-3,4-ジヒドロキノキサリン-1(2H)-イル)エタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて、異なる官能基を持つキノキサリン誘導体を形成することができます。
還元: 還元反応により、この化合物は対応するジヒドロまたはテトラヒドロ誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤が一般的に使用されます。
置換: ハロゲン、ハロアルカン、スルホニルクロリドなどの試薬を適切な条件下で使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノキサリン-2,3-ジオンが生成される場合があり、還元によってジヒドロキノキサリンが生成される場合があります。
科学研究への応用
1-(4-メチル-3,4-ジヒドロキノキサリン-1(2H)-イル)エタノンは、いくつかの科学研究に応用されています。
化学: これは、より複雑なキノキサリン誘導体の合成のためのビルディングブロックとして役立ちます。キノキサリン誘導体は、新しい材料や触媒の開発に役立ちます。
生物学: この化合物とその誘導体は、抗菌剤や抗がん剤としての可能性を示しており、創薬や開発において貴重なものとなっています。
医学: 研究により、キノキサリン誘導体は、さまざまな酵素や受容体の阻害剤として機能する可能性があることが示されており、がん、細菌感染症、神経疾患などの病気の治療に治療的可能性を提供しています。
産業: この化合物は、染料、顔料、ポリマーの製造に使用でき、材料科学の発展に貢献しています。
科学的研究の応用
1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are useful in the development of new materials and catalysts.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents, making them valuable in drug discovery and development.
Medicine: Research has indicated that quinoxaline derivatives can act as inhibitors of various enzymes and receptors, offering therapeutic potential for treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound can be used in the production of dyes, pigments, and polymers, contributing to advancements in materials science.
作用機序
1-(4-メチル-3,4-ジヒドロキノキサリン-1(2H)-イル)エタノンの作用機序は、その特定の用途によって異なります。
生物活性: この化合物は、酵素や受容体などの特定の分子標的に結合することにより、その効果を発揮する可能性があります。これにより、生物学的経路の阻害または活性化につながります。たとえば、細菌酵素を阻害し、重要な代謝プロセスを阻害し、細胞死を引き起こす可能性があります。
化学反応性: この化合物の反応性は、電子求引基と電子求引基の存在によって影響を受け、さまざまな化学反応におけるその挙動に影響を与える可能性があります。
類似化合物:
- 4-メチル-3,4-ジヒドロ-2H-キノキサリン-1,6-ジカルボン酸1-tert-ブチルエステル
- 4-メチル-3,4-ジヒドロ-2H-キノキサリン-1,7-ジカルボン酸1-tert-ブチルエステル
比較: 1-(4-メチル-3,4-ジヒドロキノキサリン-1(2H)-イル)エタノンは、その特定の官能基と構造的特徴によりユニークです。類似化合物と比較して、反応性と生物活性は異なる可能性があり、異なる用途に適しています。たとえば、エタノン基の存在により、アシル化剤として作用したり、生物学的標的に結合したりする能力が向上する可能性があります。
類似化合物との比較
- 4-Methyl-3,4-dihydro-2H-quinoxaline-1,6-dicarboxylic acid 1-tert-butyl ester
- 4-Methyl-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester
Comparison: 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for distinct applications. For instance, the presence of the ethanone group may enhance its ability to act as an acylating agent or interact with biological targets.
特性
CAS番号 |
669695-07-2 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
1-(4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3 |
InChIキー |
BQFCQMSMDCSNRE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)




![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)



![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)

